4-(1,2,3,4,5,6-Hexahydropentalen-1-yl)-1H-imidazole
Description
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
5-(1,2,3,4,5,6-hexahydropentalen-1-yl)-1H-imidazole |
InChI |
InChI=1S/C11H14N2/c1-2-8-4-5-10(9(8)3-1)11-6-12-7-13-11/h6-7,10H,1-5H2,(H,12,13) |
InChI Key |
GMOJQIPXFOCGMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(CC2)C3=CN=CN3 |
Origin of Product |
United States |
Biological Activity
4-(1,2,3,4,5,6-Hexahydropentalen-1-yl)-1H-imidazole is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the imidazole class, characterized by a five-membered ring containing two nitrogen atoms. The structural formula can be represented as follows:
This structure contributes to its diverse biological activities.
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant antibacterial effects against various pathogens. For instance:
- Antibacterial Efficacy : Research indicates that imidazole derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. A study reported that certain imidazole compounds demonstrated zones of inhibition ranging from 11 mm to 32 mm against these bacteria .
| Compound | Zone of Inhibition (mm) |
|---|---|
| 4a | 15 |
| 4b | 19 |
| 4c | 21 |
| Streptomycin | 28 |
Antitumor Activity
Imidazole compounds have also been investigated for their antitumor properties. For example, certain derivatives have shown promising results in inhibiting farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. One derivative exhibited an IC50 value of 24 nM and demonstrated significant phenotypic reversion in Ras-transformed cells .
Anti-inflammatory Effects
Research has indicated that imidazole derivatives can possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic processes or signal transduction pathways.
- Receptor Modulation : It may modulate receptors related to inflammation or cancer progression.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of imidazole derivatives:
- Antimicrobial Study : A study synthesized various imidazole derivatives and tested their antimicrobial activity against multiple strains. The results highlighted the effectiveness of specific substitutions on the imidazole ring in enhancing antibacterial activity .
- Antitumor Study : Another research effort evaluated the antitumor potential of imidazole-based compounds in vivo using animal models. The results indicated a significant reduction in tumor size with specific derivatives showing enhanced efficacy compared to standard treatments .
- Inflammation Model : A case study examined the anti-inflammatory effects of imidazole derivatives in a rat model of induced inflammation. The findings suggested a reduction in inflammatory markers following treatment with these compounds .
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds containing imidazole fragments exhibit significant antibacterial properties. A study demonstrated that novel imidazole derivatives effectively inhibit the growth of various pathogenic bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death .
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(1,2,3,4,5,6-Hexahydropentalen-1-yl)-1H-imidazole | Xanthomonas axonopodis | 12.85 µg/mL |
| 2-(pyrazol-4-yl)-1,3,4-oxadiazoles | Pseudomonas syringae | 40.71 µg/mL |
Antiviral Properties
Imidazole derivatives have also been investigated for their antiviral activity. A study highlighted the synthesis of imidazo[2,1-b]thiazole derivatives that showed promising results against various viruses. The antiviral mechanism typically involves inhibition of viral replication and interference with viral entry into host cells .
Table 2: Antiviral Activity of Imidazole Derivatives
| Compound Name | Target Virus | Effective Concentration (EC50) |
|---|---|---|
| This compound | Coxsackie B4 virus | 5.44 µg/mL |
| Imidazo[2,1-b]thiazole derivatives | Feline herpes virus | 28.40 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of imidazole derivatives has been explored in the context of treating inflammatory bowel diseases. Research suggests that these compounds can modulate gene expression related to inflammation and immune response . The ability to selectively activate certain receptors involved in inflammation makes these compounds valuable in therapeutic applications.
Case Studies
Several case studies have documented the efficacy of imidazole derivatives in clinical and laboratory settings:
- Case Study 1: A series of novel imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their anti-inflammatory effects in animal models of colitis. Results indicated significant reductions in inflammatory markers compared to control groups.
- Case Study 2: Clinical trials involving imidazole-based compounds for treating bacterial infections demonstrated higher success rates compared to traditional antibiotics, particularly against resistant strains.
Comparison with Similar Compounds
Comparison with Structurally Related Imidazole Derivatives
Structural and Electronic Features
- Hexahydropentalenyl vs. Aryl Groups: The bicyclic hexahydropentalenyl group introduces significant steric bulk and non-planarity compared to phenyl or tolyl groups. This may reduce π-π stacking interactions in biological systems but enhance membrane permeability due to increased lipophilicity.
- Electron-Withdrawing/Donating Effects : Substituents like bromo (e.g., 4-(4-bromophenyl)-1H-imidazole) or methoxy groups alter electron density on the imidazole ring, affecting reactivity and binding affinity . The hexahydropentalenyl group, being hydrocarbon-rich, likely acts as an electron-donating substituent.
Physicochemical Properties
- Solubility : Bulky substituents like hexahydropentalenyl may reduce aqueous solubility compared to smaller groups (e.g., methyl or fluoro).
- Melting Points : Imidazoles with rigid substituents (e.g., 4,5-diphenyl derivatives) typically exhibit higher melting points (>200°C) due to crystalline packing , whereas flexible groups like hexahydropentalenyl might lower melting points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
